Cas no 63826-33-5 (ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)
ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4H-Cyclohepta[b]thiophene-3-carboxylic acid,2-(acetylamino)-5,6,7,8-tetrahydro-, ethyl ester
- ethyl 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-(acetylamino)-5,6,7,8-tetrahydro-, ethyl ester
- ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
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Computed Properties
- Exact Mass: 281.109
- Monoisotopic Mass: 281.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.218±0.06 g/cm3(Predicted)
- Melting Point: 93 °C(Solv: ethanol (64-17-5))
- Boiling Point: 502.1±50.0 °C(Predicted)
- pka: 14.33±0.20(Predicted)
ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0817-0327-2μmol |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-5μmol |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-10μmol |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-20μmol |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-1mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-2mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-3mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-4mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-5mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0817-0327-10mg |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
63826-33-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
Ethyl 2-Acetamido-4H,5H,6H,7H,8H-Cycloheptabthiophene-3-Carboxylate: A Comprehensive Overview
Ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS No. 63826-33-5) is a complex organic compound with a unique structure that has garnered attention in various fields of research. This compound belongs to the class of cycloheptabthiophenes, which are known for their intriguing electronic and optical properties. The cycloheptabthiophene core of this molecule is a seven-membered ring system containing sulfur atoms, which contributes to its stability and reactivity. The acetamido group attached at the 2-position and the carboxylate group at the 3-position further enhance its functional versatility.
Recent studies have highlighted the potential of this compound in organic electronics. Researchers have explored its use in thin-film transistor (TFT) applications due to its high carrier mobility and excellent thermal stability. The cycloheptabthiophene framework provides a rigid π-system that facilitates efficient charge transport. Moreover, the acetamido group can act as an electron-withdrawing moiety, modulating the electronic properties of the molecule to suit specific device requirements.
In addition to its electronic applications, ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate has shown promise in biotechnology and materials science. Its ability to form self-assembled monolayers (SAMs) makes it a valuable candidate for surface modification and sensor development. The carboxylate group plays a crucial role in these applications by enabling strong interactions with metal surfaces and other functional groups.
The synthesis of this compound involves a multi-step process that typically includes cyclization reactions and functional group transformations. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for large-scale production. Researchers have also investigated green chemistry approaches to minimize environmental impact during synthesis.
From a structural perspective, the molecule's symmetry and conjugation length are key factors influencing its optical properties. Studies using UV-vis spectroscopy have revealed strong absorption bands in the visible region, suggesting potential applications in light-harvesting devices and photovoltaics. The cycloheptabthiophene core's ability to absorb sunlight efficiently makes it a candidate for next-generation solar cells.
Furthermore, ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate has been explored as a precursor for polymer synthesis. Its reactivity under polymerization conditions allows for the creation of novel materials with tailored properties. These polymers exhibit improved mechanical strength and thermal resistance compared to traditional polymers, opening avenues for use in high-performance composites.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed its band gap and frontier molecular orbitals (FMOs), which are critical parameters for designing electronic devices. These findings align with experimental results obtained from cyclic voltammetry (CV) measurements.
In conclusion, ethyl 2-acetamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an ideal candidate for advancing organic electronics and biotechnology. As research continues to uncover new applications and improve synthetic methods for this compound (CAS No. 63826-33-5), its role in cutting-edge technologies is expected to grow further.
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